molecular formula C8H8N2O B1177117 qutH protein CAS No. 142661-99-2

qutH protein

Cat. No.: B1177117
CAS No.: 142661-99-2
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Description

The qutH protein (CAS: 142661-99-2) is a component of the quinic acid catabolic pathway in fungi, notably in Aspergillus nidulans and Aspergillus niger. It is annotated as a gene of unknown function in A. nidulans but shares sequence similarity (53% identity) with the A. niger ortholog NRRL3_10284, which is predicted to encode an inositol monophosphatase-like protein . QutH is part of a conserved gene cluster involved in quinic acid utilization, alongside other proteins such as QutA (transcriptional activator), QutR (repressor), QutG (dehydroquinate dehydrase), QutC (dehydroshikimate dehydrase), QutD (quinate permease), and QutB (quinate dehydrogenase) .

Properties

CAS No.

142661-99-2

Molecular Formula

C8H8N2O

Synonyms

qutH protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of QutH with Pathway-Associated Proteins

Sequence Similarity and Functional Divergence

The qutH protein exhibits lower sequence conservation compared to other proteins in the quinic acid pathway. For example:

  • QutG (dehydroquinate dehydrase) shares 82% identity with its A. niger ortholog NRRL3_11035.
  • QutD (quinate permease) shares 77% identity with NRRL3_11034.
  • QutB (quinate dehydrogenase) shares 72% identity with NRRL3_08520.

In contrast, qutH’s 53% sequence identity with NRRL3_10284 indicates divergent evolutionary pressure, possibly reflecting a specialized or auxiliary role .

Table 1: Sequence Identity and Functional Roles of Quinic Acid Pathway Proteins
Protein Function A. niger Ortholog Sequence Identity Structural Annotation
QutH Unknown (inositol phosphatase-like) NRRL3_10284 53% Inositol monophosphatase domain
QutG Dehydroquinate dehydrase NRRL3_11037 82% SHIKIMI domain
QutD Quinate permease NRRL3_11036 77% Major facilitator superfamily
QutB Quinate dehydrogenase NRRL3_08520 72% Aldo/keto reductase domain

Structural and Stability Comparisons

For instance:

  • Proteins with higher sequence identity (e.g., QutG, QutD) likely exhibit similar conformational stability under stress conditions (e.g., temperature, pH), as observed in IgG1 monoclonal antibodies and fibroblast growth factor mutants .

Functional Predictions and Annotations

  • QutB/QutG : Catalyze rate-limiting steps in quinic acid degradation, contrasting with qutH’s ancillary function .

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for quantifying qutH protein expression in cellular models?

  • Methodological Answer : Quantitative proteomics techniques such as Western blotting (for relative quantification), ELISA (for absolute quantification), and mass spectrometry (for high-throughput profiling) are widely used. Ensure proper normalization using housekeeping proteins (e.g., β-actin) and include triplicate measurements to account for variability. For trace-level detection, consider tandem mass spectrometry (MS/MS) with isotope-labeled internal standards .
  • QA/QC Considerations : Adhere to protocols for sample preparation (e.g., avoiding protease degradation) and validate antibody specificity via knockout controls .

Q. How can researchers validate the functional role of this compound in metabolic pathways?

  • Experimental Design : Use gene knockout/knockdown models (CRISPR/Cas9 or siRNA) combined with metabolomics profiling (e.g., LC-MS or NMR) to observe pathway disruptions. Pair this with enzyme activity assays (e.g., spectrophotometric kinetics) to measure substrate conversion rates. Include wild-type and rescue (overexpression) controls to confirm specificity .
  • Data Interpretation : Cross-validate findings with public databases like UniProt or PRIDE for known interactions .

Q. What are the standard protocols for isolating this compound from complex biological matrices?

  • Methodology : Employ affinity chromatography (e.g., His-tag purification) or immunoprecipitation for high-purity isolation. For challenging samples (e.g., membrane-bound proteins), use detergent-based lysis buffers (e.g., Triton X-100) followed by ultracentrifugation. Validate purity via SDS-PAGE and silver staining .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound localization data across studies?

  • Analysis Framework :

Meta-analysis : Compile data from multiple studies (e.g., subcellular localization databases) and assess methodological differences (e.g., fixation artifacts in immunofluorescence vs. live-cell imaging).

Technical Replication : Repeat experiments using orthogonal methods (e.g., TEM for ultrastructural localization vs. fluorescent tagging).

Contextual Factors : Consider cell-type-specific expression or post-translational modifications affecting localization .

  • Statistical Approach : Apply Bayesian inference to weigh evidence quality across contradictory datasets .

Q. What strategies optimize this compound stability during in vitro functional assays?

  • Experimental Optimization :

  • Buffer Conditions : Screen pH (6.5–8.0), ionic strength (50–200 mM NaCl), and stabilizers (e.g., glycerol, protease inhibitors).
  • Temperature Control : Use pre-chilled equipment and rapid kinetics measurements to minimize denaturation.
  • Activity Monitoring : Integrate real-time monitoring (e.g., stopped-flow spectroscopy) to capture transient states .
    • Data Documentation : Report buffer compositions and storage conditions transparently to enhance reproducibility .

Q. How can multi-omics data (proteomics, transcriptomics) be integrated to elucidate this compound regulation networks?

  • Workflow Design :

Transcript-Protein Correlation : Use RNA-seq and LC-MS/MS data to identify discordant genes (e.g., post-transcriptional regulation).

Pathway Enrichment : Apply tools like STRING or Reactome to map qutH-associated pathways.

Machine Learning : Train models (e.g., random forests) on omics datasets to predict regulatory nodes (e.g., transcription factors or miRNAs) .

  • Validation : Prioritize candidate regulators via siRNA screens or ChIP-seq .

Methodological and Data Analysis Guidance

Q. What statistical methods are appropriate for analyzing this compound expression variability across experimental replicates?

  • Recommendations :

  • Descriptive Statistics : Report mean ± SEM and CV (coefficient of variation).
  • Hypothesis Testing : Use ANOVA for multi-group comparisons or non-parametric tests (Mann-Whitney) for non-normal distributions.
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude technical artifacts .

Q. How can researchers ensure antibody specificity for this compound in immunohistochemical assays?

  • Validation Protocol :

Knockout Validation : Test antibodies on qutH-deficient cell lines.

Cross-Reactivity Check : Use protein arrays or Western blots with lysates from related isoforms.

Dilution Titration : Optimize antibody concentrations to minimize background .

Resource Curation

  • Key Databases : UniProt (sequence annotation), PRIDE (proteomics data), and ClinVar (pathogenic variants) .
  • QA/QC Tools : OpenMS for mass spectrometry data processing; R/Bioconductor packages for statistical analysis .

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